molecular formula C10H7ClN2 B8517486 2-Chloro phenyl pyrimidine

2-Chloro phenyl pyrimidine

Cat. No.: B8517486
M. Wt: 190.63 g/mol
InChI Key: JOLXIPMUKIGMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro phenyl pyrimidine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in oncology. Pyrimidine derivatives are extensively investigated for their ability to interact with critical biological targets. Research on analogous phenylpyrimidine compounds has demonstrated significant potential in inhibiting key cancer-related pathways. Studies have shown that similar structures can act as multi-targeted kinase inhibitors, blocking the activity of proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial for tumor growth and proliferation . Some derivatives have also been identified as novel pan-Cyclin-Dependent Kinase (CDK) inhibitors, which can induce cell cycle arrest at the G2/M phase and act as promising radiosensitizers to improve the effectiveness of cancer radiotherapy . Furthermore, research into related pyrimidine-5-carbonitrile derivatives has revealed compounds that trigger apoptosis (programmed cell death) by activating caspase-3, Bax, and P53 proteins while suppressing Bcl2, and show potent activity against leukemia cell lines . The chloropyrimidine moiety is a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of complex molecules for biological evaluation. This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(2-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H7ClN2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H

InChI Key

JOLXIPMUKIGMEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro Phenyl Pyrimidine and Its Analogues

Classical and Contemporary Synthetic Routes

The synthesis of 2-chloro-phenyl-pyrimidines, a scaffold of interest in various chemical fields, is achievable through several strategic approaches. These methods range from traditional nucleophilic substitutions and cyclization reactions to modern transition metal-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyrimidine (B1678525) rings, particularly when starting from di- or tri-halogenated precursors. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide leaving groups by various nucleophiles. acs.org

A common strategy for synthesizing phenyl-substituted chloropyrimidines involves the regioselective substitution of one chlorine atom in a dichloropyrimidine with a phenyl nucleophile. The reactivity of the chlorine atoms on the pyrimidine ring is position-dependent, generally following the order C4(6) > C2 > C5. acs.org For instance, in 2,4-dichloropyrimidines, the C4 position is typically more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com However, this selectivity can be influenced by the presence of other substituents on the ring. Electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Conversely, SNAr can be used to introduce a chlorine atom. For example, a phenyl-substituted hydroxypyrimidine can be converted to its corresponding chloropyrimidine, a topic further discussed in section 2.1.4.

The introduction of amino groups via SNAr on dichloropyrimidines is also a well-established method. thieme-connect.com While the first substitution may proceed readily, the introduction of the electron-donating amino group deactivates the ring, often requiring harsher conditions for a second substitution. thieme-connect.com

Table 1: Regioselectivity in SNAr Reactions of Substituted 2,4-Dichloropyrimidines This table illustrates how substituents on the pyrimidine ring influence the site of nucleophilic attack.

Substituent at C5/C6Primary Position of Nucleophilic AttackReference
-H (Unsubstituted)C4 wuxiapptec.com
-OMe (at C6)C2 wuxiapptec.com
-NHMe (at C6)C2 wuxiapptec.com
Electron-withdrawing group (at C5)C4 acs.org

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering a powerful method for synthesizing aryl- and heteroaryl-substituted pyrimidines.

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is widely used to create the phenyl-pyrimidine bond. wikipedia.org This reaction typically involves coupling a pyrimidine halide (e.g., 2-chloropyrimidine (B141910) or 2,4-dichloropyrimidine) with a phenylboronic acid, or a pyrimidine boronic acid with a chlorophenyl derivative, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

A key advantage of the Suzuki-Miyaura reaction is its high functional group tolerance. The reaction can be performed on complex molecules and often proceeds under mild conditions. libretexts.org For dichloropyrimidines, the higher reactivity of the C4/C6 positions compared to the C2 position can be exploited for regioselective synthesis. For example, reacting 2,4,6-trichloropyrimidine (B138864) with one equivalent of 4-fluorophenylboronic acid preferentially yields the C4-substituted product, 6-(4-fluorophenyl)-2,4-dichloropyrimidine. acs.org This intermediate can then undergo further functionalization.

Various palladium catalysts and ligands have been developed to optimize the Suzuki-Miyaura coupling for pyrimidine synthesis. organic-chemistry.org Catalysts like Pd(PPh3)4 and those derived from Pd(OAc)2 are commonly employed. nih.govscielo.org.mx

Table 2: Examples of Suzuki-Miyaura Coupling in Phenyl-Pyrimidine Synthesis This table provides examples of reaction conditions for synthesizing phenyl-pyrimidine structures via Suzuki-Miyaura coupling.

Pyrimidine SubstrateCoupling PartnerCatalystBaseSolventProduct TypeReference
2,4,6-Trichloropyrimidine4-Fluorophenylboronic acidNot SpecifiedNot SpecifiedNot Specified6-Aryl-2,4-dichloropyrimidine acs.org
4-Bromobenzoic acid3-Furan boronic acidPd(PPh3)4K2CO3Dioxane/H2OFuran-phenyl derivative nih.gov
4-IodoanisolePhenylboronic acidPd/CK2CO3DMF4-Methoxybiphenyl scielo.org.mx

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are valuable for pyrimidine functionalization.

The Stille coupling utilizes organotin reagents (e.g., 5-(tributylstannyl)pyrimidine) to form C-C bonds with organic halides. researchgate.net This reaction has been applied to the synthesis of complex ligands and functional materials containing the pyrimidine core. researchgate.netnih.gov For instance, 2,6-bis(trimethyltin)pyridine can be coupled with appropriate partners to build intricate heterocyclic systems. researchgate.net The reactivity in Stille couplings also shows a preference for the C4 position of dichloropyrimidines. acs.org

The Negishi coupling , which involves organozinc reagents, is another powerful tool. A scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed using a Negishi coupling between the in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, catalyzed by Pd(PPh3)4. researchgate.net

The Heck and Sonogashira couplings have also been employed in the synthesis of pyrimidine derivatives, allowing for the introduction of alkenyl and alkynyl groups, respectively. thieme-connect.comresearchgate.net

Cyclization Reactions for Pyrimidine Ring Formation

Constructing the pyrimidine ring from acyclic precursors is a fundamental strategy. These cyclization, or cyclocondensation, reactions typically involve the reaction of a three-carbon dielectrophilic component with a dinucleophilic N-C-N fragment, such as an amidine or guanidine (B92328).

One notable approach involves a one-pot, three-component reaction to synthesize 4-phenyl-2-arylpyrimidine libraries. This method uses a phenyl-substituted enaminone (a 1,3-dielectrophile precursor), a benzimidamide hydrochloride (the N-C-N component), and various coupling partners like alkynes, alkenes, or arylboronic acids. thieme-connect.comresearchgate.net The mechanism proceeds through a sequence of Michael addition, cyclization, isomerization, and dehydration to form the pyrimidine ring, which is then functionalized in the same pot via a subsequent cross-coupling reaction. thieme-connect.comresearchgate.net

Another classical method involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with guanidinium (B1211019) salts. For example, substituted chalcones react with guanidinium carbonate in DMF to yield 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in

Chlorination and Halogenation Techniques for Pyrimidine Scaffolds

The direct conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a crucial and widely used transformation. Phenyl-substituted hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidones) are common precursors for this reaction.

The most prevalent reagent for this chlorination is phosphorus oxychloride (POCl3). nih.govdoaj.org The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl3, often with an added base like pyridine (B92270) or dimethylaniline. nih.govacs.org This method is effective for producing 2-chloro- and 4-chloropyrimidines from their respective pyrimidone precursors.

Recent advancements have focused on developing more environmentally benign and efficient chlorination protocols. Methods using equimolar amounts of POCl3 under solvent-free conditions in a sealed reactor have been reported, which are suitable for large-scale preparations and simplify work-up procedures. nih.govresearchgate.netnih.gov

Table 3: Reagents for the Chlorination of Hydroxypyrimidines This table summarizes common reagents and conditions for converting hydroxypyrimidines to chloropyrimidines.

ReagentTypical ConditionsNotesReference
Phosphorus oxychloride (POCl3)Reflux in excess POCl3, often with a base (e.g., pyridine)Classical and widely used method. nih.gov
Equimolar POCl3Heating in a sealed reactor, solvent-freeGreener, suitable for large scale, simplified work-up. doaj.orgresearchgate.net
POCl3 / PCl5Heating with a mixture of reagentsUsed for certain substrates. acs.org

Regioselective Synthesis and Isomer Control

The precise placement of chemical groups on the pyrimidine ring, known as regioselectivity, is a critical aspect of synthesizing 2-chloro phenyl pyrimidine derivatives. Control over which isomer is formed is essential as different isomers can exhibit distinct biological and chemical properties.

One approach to achieving regioselectivity involves the use of blocking groups. For instance, a study on the C4-alkylation of pyridines, a related nitrogen-containing heterocyclic compound, utilized a maleate-derived blocking group to direct the addition of alkyl groups specifically to the C-4 position. chemrxiv.org This strategy prevents the formation of a mixture of isomers and avoids over-alkylation. chemrxiv.org

In the synthesis of more complex structures, such as thiazolo[3,2-a]pyrimidines, regioselectivity was accomplished through the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones. The specific isomer formed was unambiguously confirmed using advanced spectroscopic techniques like 2D-NMR. nih.gov

Furthermore, the synthesis of substituted 3-(2-hydroxyphenyl)pyridines has been achieved with high regioselectivity through a transition-metal-free, one-step reaction involving pyridine N-oxides and silylaryl triflates. nih.gov The control of isomer formation is also crucial in the synthesis of certain therapeutic agents. For example, in the synthesis of Flupentixol, a potent antipsychotic, specific acids were used to influence the dehydration reaction, favoring the formation of the therapeutically active Z-isomer over the E-isomer. jopcr.com

The interaction of reagents can also lead to mixtures of isomers, and understanding the factors that control the product ratio is key. In the synthesis of acyclovir (B1169) analogues from 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, the reaction yielded a mixture of N3 and N4 isomers, with the ratio being thermodynamically controlled. chimicatechnoacta.ru

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical processes. nih.govrasayanjournal.co.innih.gov These methods prioritize the use of safer solvents, reduce waste, and often lead to higher yields and shorter reaction times. rasayanjournal.co.in

Key green chemistry approaches in pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate reactions, often leading to higher yields and cleaner products in a shorter time frame compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, minimizing the number of synthetic steps and reducing waste. rasayanjournal.co.injmaterenvironsci.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, significantly reduces volatile organic compound (VOC) emissions. nih.govnih.gov Techniques like "Grindstone Chemistry," a solid-state grinding method, have been employed for the synthesis of dihydropyrimidinones. researchgate.net

Use of Green Catalysts: Employing non-toxic and recyclable catalysts is a cornerstone of green chemistry. nih.govnih.gov For instance, diammonium hydrogen phosphate (B84403) has been used as a catalyst in aqueous media for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Visible Light Irradiation: Utilizing visible light as a renewable energy source offers a mild and environmentally friendly way to drive chemical reactions, as demonstrated in the regioselective synthesis of 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of water or a mixture of water and ethanol (B145695) as a solvent has been reported for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

These green methodologies not only contribute to environmental sustainability but also offer economic advantages through increased efficiency and reduced resource consumption. rasayanjournal.co.in

Large-Scale Preparative Methods and Industrial Feasibility Studies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires robust and economically viable methods. Several approaches have been developed and optimized for this purpose.

One patented method for preparing 2-chloropyrimidine on a larger scale involves a three-step process starting from dicyandiamide (B1669379) and ammonium (B1175870) chloride. google.com This method is noted for its use of low-cost raw materials, a relatively simple technical process, mild reaction conditions, and high yield, making it suitable for industrial production. google.com The key steps include the formation of guanidine hydrochloride, its reaction with 1,1,3,3-tetramethoxypropane (B13500) to yield 2-amino pyrimidine, and a final step reacting the 2-amino pyrimidine with sodium nitrate (B79036) in the presence of a zinc chloride catalyst. google.com

For specific derivatives, such as 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine, industrial production methods often mirror laboratory syntheses but are optimized for cost, efficiency, and safety. These optimizations can include the use of continuous flow reactors to enhance yield and efficiency. Purification techniques like recrystallization and chromatography are crucial to obtain high-purity products required for pharmaceutical applications.

The synthesis of 2-chloro-4-methyl-6-phenyl pyrimidine has been described in a multi-step process starting from benzoyl acetone (B3395972) and urea. The intermediate, 2-hydroxy-4-methyl-6-phenylpyrimidine, is then treated with phosphorus oxychloride to yield the desired product. jocpr.com Similarly, ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate is obtained by treating the corresponding 2-oxo derivative with phosphorus oxychloride. derpharmachemica.com

The table below summarizes some of the reaction conditions and yields reported for the synthesis of this compound and its analogues, providing insight into their industrial feasibility.

Compound Starting Materials Reagents/Catalysts Conditions Yield Reference
2-Chloro-6-phenylpyrimidine-4-carboxylic acid2,6-Dichloropyrimidine-4-carboxylic acid, Phenylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃RefluxUp to 92%
2-Chloro-4-methyl-6-phenyl pyrimidine2-Hydroxy-4-methyl-6-phenylpyrimidinePhosphorus oxychlorideReflux 4-5 hours- jocpr.com
Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylateEthyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylatePOCl₃120 °C, 2h- derpharmachemica.com
2-Chloropyrimidine2-Amino pyrimidineSodium nitrate, Zinc chloride, Hydrochloric acid-20 to 0 °CHigh google.com
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine2-Chlorobenzonitrile, TrichloroacetonitrileBase (e.g., in DMF or DMSO)Elevated temperatures-

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro Phenyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-chloro phenyl pyrimidine (B1678525) derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments enables a complete and unambiguous assignment of the molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In a typical 2-chloro-4-phenylpyrimidine (B78434) derivative, the spectrum is characterized by distinct signals corresponding to the protons on the pyrimidine and phenyl rings.

The protons of the pyrimidine ring typically appear as doublets or multiplets in the aromatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. The protons on the phenyl ring also resonate in the aromatic region, with their chemical shift values and splitting patterns being dependent on the substitution pattern of the phenyl group. The coupling constants (J-values) between adjacent protons are crucial for determining their relative positions on the rings. For instance, ortho-coupled protons on a benzene (B151609) ring typically show a coupling constant of 7-9 Hz.

Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for a Hypothetical 2-Chloro-4-phenylpyrimidine.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (Pyrimidine) 8.65 d 5.2
H-6 (Pyrimidine) 7.45 d 5.2
H-2', H-6' (Phenyl) 8.10 m -

Note: Data are hypothetical and serve as an illustrative example. Actual values will vary based on the specific derivative and solvent used.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, attached to an electronegative atom).

For 2-chloro phenyl pyrimidine derivatives, the carbon attached to the chlorine atom (C-2) is expected to resonate at a specific chemical shift, influenced by the halogen's inductive effect. The carbons of the pyrimidine ring will have characteristic shifts, as will the carbons of the phenyl ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 2: Representative ¹³C NMR Chemical Shift Data for a Hypothetical 2-Chloro-4-phenylpyrimidine.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (Pyrimidine) 162.5
C-4 (Pyrimidine) 165.0
C-5 (Pyrimidine) 118.0
C-6 (Pyrimidine) 158.0
C-1' (Phenyl) 135.0
C-2', C-6' (Phenyl) 129.0
C-3', C-5' (Phenyl) 128.5

Note: Data are hypothetical and serve as an illustrative example. Actual values will vary based on the specific derivative and solvent used.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. researchgate.net For a this compound derivative, COSY would show correlations between adjacent protons on the pyrimidine ring (e.g., H-5 and H-6) and adjacent protons on the phenyl ring, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is used to definitively assign which protons are attached to which carbons. For example, it would link the ¹H NMR signal at 8.65 ppm to the ¹³C NMR signal at 118.0 ppm, assigning them both to the C-5/H-5 pair in our hypothetical molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is arguably the most powerful tool for piecing together the molecular structure. It can establish connectivity between fragments of the molecule. For instance, observing a correlation between the phenyl protons (e.g., H-2'/H-6') and the pyrimidine carbon C-4 would unequivocally confirm the attachment of the phenyl ring to the C-4 position of the pyrimidine core. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of the molecule, such as the relative orientation of the phenyl and pyrimidine rings. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed, with an intensity about one-third that of the molecular ion peak. libretexts.org This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for these derivatives may include the loss of a chlorine radical (Cl•), cleavage of the bond between the phenyl and pyrimidine rings, or fragmentation of the pyrimidine ring itself. researchgate.net Analyzing these fragments helps to confirm the proposed structure. youtube.com

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. creative-proteomics.com

For example, if a this compound derivative has a nominal mass of 190, HRMS could provide a measured mass of 190.0246. This exact mass can be used to calculate a unique elemental formula (in this case, C₁₀H₇ClN₂), thereby confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is invaluable for analyzing mixtures and assessing the purity of synthesized compounds.

In the context of this compound derivatives, an LC-MS analysis would first separate the target compound from any starting materials, by-products, or impurities. The mass spectrometer then provides the molecular weight of the compound as it elutes from the column, confirming its identity. The area of the chromatographic peak is proportional to the amount of the compound, allowing for a quantitative assessment of its purity. This is a standard method for quality control in the synthesis of such derivatives. plos.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. cardiff.ac.uk For 2-chlorophenyl pyrimidine derivatives, these methods provide a characteristic fingerprint, allowing for the identification of key functional groups and skeletal vibrations of the heterocyclic and aromatic rings.

The vibrational spectra of these derivatives are complex due to the presence of multiple functional groups. The C-H stretching vibrations of the aromatic phenyl and pyrimidine rings are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The pyrimidine ring itself exhibits a series of characteristic stretching and bending vibrations. The C=N and C=C aromatic stretching vibrations are found in the 1600-1500 cm⁻¹ region. researchgate.net Specifically, bands in the ranges of 1570-1596 cm⁻¹ for C=C and 1525-1575 cm⁻¹ for C=N are indicative of the pyrimidine structure.

The presence of the chlorophenyl substituent introduces distinct vibrational modes. The C-Cl stretching vibration is a key indicator and typically appears as a strong band in the lower frequency region of the spectrum, often around 700 cm⁻¹. The exact position can be influenced by the substitution pattern on the phenyl ring. The analysis of these vibrational modes is often supported by density functional theory (DFT) calculations, which help in the precise assignment of observed spectral bands to specific molecular motions. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for 2-Chlorophenyl Pyrimidine Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
C=C Aromatic Stretch 1596 - 1570 Medium to Strong
C=N Aromatic Stretch 1575 - 1525 Medium to Strong

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular conformation and the intricate network of intermolecular interactions that dictate crystal packing. mdpi.com For derivatives of 2-chlorophenyl pyrimidine, this technique reveals precise bond lengths, bond angles, and the dihedral angles between the phenyl and pyrimidine rings.

Crystal structure analyses of related compounds, such as 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine, have provided detailed crystallographic data, including unit cell dimensions and space group symmetry. gre.ac.uk The solid-state conformation is heavily influenced by the steric and electronic effects of the substituents. The dihedral angle between the planes of the chlorophenyl and pyrimidine rings is a critical parameter, often deviating from coplanarity to minimize steric hindrance. researchgate.net

The crystal packing of these derivatives is stabilized by a variety of non-covalent interactions. biointerfaceresearch.com These can include π–π stacking interactions between the aromatic rings, C-H···N hydrogen bonds involving the pyrimidine nitrogen atoms, and other weak van der Waals forces. mdpi.com In some cases, halogen bonding involving the chlorine atom may also play a role in the supramolecular assembly. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the forces governing the crystal lattice. biointerfaceresearch.commdpi.com

Table 2: Example Crystallographic Data for a Substituted Phenyl Pyrimidine Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.000(2)
b (Å) 7.518(2)
c (Å) 13.450(3)
β (°) 97.87(3)
Volume (ų) 1202.0(5)

Data is for the related compound 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine as a representative example. gre.ac.uk

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental tools for the separation, purification, and purity assessment of synthesized 2-chlorophenyl pyrimidine derivatives. Thin-layer chromatography and high-performance liquid chromatography are routinely employed throughout the research and development process.

Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive method used primarily for qualitative analysis. chemistryhall.com It is invaluable for monitoring the progress of chemical reactions, identifying the components in a mixture, and determining the appropriate solvent system for larger-scale column chromatography purification. derpharmachemica.comnih.gov

For 2-chlorophenyl pyrimidine derivatives, the stationary phase is typically silica (B1680970) gel coated on a support like aluminum or glass. chemistryhall.com A variety of mobile phases, consisting of a single solvent or a mixture, can be used to achieve separation based on the polarity of the compounds. nih.govsci-hub.se The choice of eluent is critical; for instance, mixtures of non-polar solvents like n-hexane with more polar solvents like ethyl acetate (B1210297) are commonly used. derpharmachemica.com After elution, the separated spots are visualized, often using a UV lamp, as the conjugated aromatic systems of these compounds typically absorb UV light. The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 3: Example TLC Systems for Pyrimidine Derivatives

Stationary Phase Mobile Phase (Solvent System) Visualization
Silica Gel G n-Hexane : Ethyl Acetate UV Light (254 nm)
Cellulose 1-Propanol : H₂O : Conc. NH₄OH UV Light

High-performance liquid chromatography (HPLC) is the premier analytical technique for the quantitative purity assessment of 2-chlorophenyl pyrimidine derivatives. researchgate.net It offers high resolution, sensitivity, and reproducibility, making it the standard for final purity determination.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. researchgate.net In this setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica particles, is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically performed using a UV detector set at a wavelength where the pyrimidine or phenyl chromophores exhibit strong absorbance. nih.gov By comparing the peak area of the main compound to the areas of any impurity peaks, a precise percentage purity can be calculated. HPLC can also be scaled up for preparative purposes to isolate pure compounds from complex mixtures.

Table 4: Typical HPLC Conditions for Analysis of Pyrimidine Derivatives

Parameter Typical Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile / Water or Methanol / Acetate Buffer
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis (e.g., at 254 nm)

Theoretical and Computational Investigations of 2 Chloro Phenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electronic structure and reactivity of compounds like 2-chloro phenyl pyrimidine (B1678525).

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidine derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.netfigshare.com

Studies on related compounds, such as 2-phenylpyrimidine-4,6-diamine, have shown that computational methods can accurately replicate experimental data, lending confidence to the theoretical predictions for 2-chloro phenyl pyrimidine. researchgate.net For the closely related 2-chloro-5-methylpyrimidine, DFT has been used to analyze its molecular characteristics, including its stability arising from hyperconjugative interactions and charge delocalization. figshare.com These theoretical approaches suggest that the introduction of a phenyl group and a chlorine atom to the pyrimidine ring will significantly influence the electron distribution and, consequently, the reactivity of the molecule.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, offer another avenue for exploring molecular properties. These methods have been applied to pyrimidine derivatives to predict their optimized geometries and intermolecular interactions. For instance, in a study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, both ab initio (using the RHF/6-311G basis set) and DFT methods were employed to reproduce structural parameters effectively. researchgate.net Such calculations are fundamental in understanding the three-dimensional arrangement of atoms and the forces that govern molecular shape.

HOMO-LUMO Energy Analysis for Electron Transfer Pathways

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more readily polarized.

For pyrimidine derivatives, the HOMO and LUMO are often distributed across the aromatic rings. For example, in a study of (E)-2-chloro-4-((2,4-dinitrophenyl)hydrazono)methyl)-6-methoxyphenol, the HOMO and LUMO were found to be localized in the plane extending from the phenol ring to the dinitrobenzene ring, with a calculated HOMO-LUMO gap of 0.13061 atomic units. scienceopen.com In the case of 2/6-triazolyl-substituted purines, a related heterocyclic system, the HOMO-LUMO energy gap was shown to be significantly influenced by the substitution pattern, which in turn affects the electronic properties of the molecule. nih.gov For this compound, the analysis of its frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack and provide insights into its charge transfer characteristics.

Table 1: Frontier Molecular Orbital Energies of a Representative Pyrimidine Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap 5.0

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated computational analysis.

Dipole Moment Calculations and Electrostatic Potential Mapping

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a crucial factor in determining how a molecule interacts with other polar molecules and with external electric fields. deeporigin.com Computational methods can predict the magnitude and direction of the dipole moment.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution around a molecule. libretexts.org These maps are color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). deeporigin.comresearchgate.net For this compound, an ESP map would highlight the electronegative nitrogen atoms of the pyrimidine ring and the electron-withdrawing chlorine atom as regions of negative potential, while the phenyl ring and hydrogen atoms would likely exhibit more positive potential. This information is invaluable for predicting intermolecular interactions, including hydrogen bonding and ligand-receptor binding. chemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a biological target, typically a protein.

Protein-Ligand Binding Affinity Prediction

The primary goal of molecular docking is to predict the binding affinity between a ligand, such as a this compound derivative, and a protein target. This binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more stable complex. nih.govchemrxiv.org

Numerous studies have demonstrated the utility of molecular docking for pyrimidine derivatives as potential therapeutic agents. For instance, derivatives of 2-chloro-4-anilinoquinazoline have been docked against various cancer-related proteins, showing strong binding affinities. nih.govnih.gov Similarly, other pyrimidine-based compounds have been evaluated as anticancer agents through docking studies against targets like VEGFR-2 and HER-2. mdpi.com

In a hypothetical docking study of a 2-chloro-phenyl-pyrimidine derivative against a cancer-related kinase, the pyrimidine core could form key hydrogen bonds with amino acid residues in the ATP-binding pocket, while the phenyl group might engage in hydrophobic interactions. The chlorine atom could also participate in halogen bonding, further stabilizing the complex.

Table 2: Hypothetical Molecular Docking Results of a this compound Derivative against a Kinase Target

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues Lys76, Leu132, Asp184
Types of Interactions Hydrogen Bonds, Hydrophobic Interactions

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation. The actual binding affinity and interacting residues would depend on the specific protein target and the precise conformation of the ligand.

Identification of Key Binding Pockets and Residues

Computational docking and structural studies have been instrumental in identifying the key binding pockets and specific amino acid residues that interact with pyrimidine derivatives. For chloropyrimidines, a notable interaction involves the covalent modification of cysteine residues within the binding sites of certain kinases. For instance, studies on 2,5-dichloropyrimidine inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have confirmed that the inhibitor forms a covalent bond with Cys440. This occurs via a nucleophilic aromatic substitution (SNAr) reaction where the cysteine residue displaces the chlorine atom at the 2-position of the pyrimidine ring.

Beyond covalent interactions, the binding of pyrimidine derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonds are commonly observed with residues in the hinge region of kinases. For example, the pyrrolopyrimidine core can act as both a hydrogen bond donor (from its NH group to the carbonyl of an glutamic acid residue, Glu499) and an acceptor (from a ring nitrogen to the backbone NH of a leucine residue, Leu501).

Furthermore, π-π stacking and hydrophobic interactions play a crucial role in orienting the ligand within the active site. Docking studies of various pyrimidine analogues have identified interactions with aromatic residues such as Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe), as well as hydrophobic interactions with residues like Valine (Val). For instance, in cyclooxygenase-2 (COX-2), pyrimidine-based inhibitors have shown interactions with key residues including Arg513, Val523, Phe518, and Tyr355. Similarly, when targeting HIV-1 reverse transcriptase, interactions with Tyr181, Tyr188, and Trp229 have been noted.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used to guide the design and optimization of novel pyrimidine-based therapeutic agents.

Development of Predictive Models for Biological Activity

Predictive QSAR models have been successfully developed for various series of pyrimidine derivatives targeting a range of biological activities, including anticancer, antiviral, and antimalarial properties. These models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric features.

The robustness and predictive power of these models are evaluated using several statistical metrics. Key parameters include the coefficient of determination (r²), which indicates the goodness of fit for the training set, and the cross-validated coefficient of determination (q² or Q²), which assesses the model's internal predictivity. External validation, using a separate test set of compounds, provides a measure of the model's ability to predict the activity of new, untested molecules. A high predictive ability is essential for the model to be useful in virtual screening and lead optimization.

Ligand-Based and Structure-Based QSAR Approaches

Both ligand-based and structure-based QSAR approaches have been applied to the study of pyrimidine derivatives.

Ligand-based QSAR methods are utilized when the three-dimensional structure of the biological target is unknown. These models are derived solely from the structural information of a set of known active and inactive compounds. Examples include group-based QSAR (G-QSAR) and pharmacophore modeling. G-QSAR models for pyrimidine derivatives have successfully correlated descriptors at specific substitution sites (e.g., R1, R2, R3) with antiviral and anticancer activities, highlighting the importance of properties like hydrophobicity (SLogP) and electronic effects (EState indices).

Structure-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D structure of the target protein. The ligands are docked into the active site, and their 3D steric and electrostatic interaction fields are correlated with their biological activities. These 3D-QSAR models provide contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. Studies on pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors have yielded robust CoMFA and CoMSIA models with high internal and external predictivity.

Table 1: Performance of Various QSAR Models for Pyrimidine Derivatives

Model Type (Approach)Target / Activityq² / Q²pred_r² / Q²extReference
Atom-based 3D-QSAR (Ligand)COX-2 Inhibition0.642-0.841 scirp.org
G-QSAR (Ligand)Antiviral0.9230.7830.712 researchgate.net
Field-based QSAR (Structure)HIV-1 RT Inhibition0.80780.53970.4669 nih.gov
MLR / ANN (Ligand)VEGFR-2 Inhibition0.889 / 0.998-- mdpi.com
CoMFA (Structure)ALK Inhibition0.9980.663- mit.edu
CoMSIA (Structure)ALK Inhibition0.9880.730- mit.edu

r²: Coefficient of determination; q²/Q²: Cross-validated coefficient of determination; pred_r²/Q²ext: Predictive r² for external test set.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound derivatives, MD simulations provide critical insights into the conformational stability of the ligand when bound to its biological target and its dynamic behavior within the binding pocket.

By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the course of the simulation, typically spanning tens to hundreds of nanoseconds. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket without significant conformational changes.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the non-covalent forces that govern crystal packing.

For compounds containing chlorophenyl and pyrimidine moieties, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the frequency of different combinations of distances from the surface to the nearest atoms inside and outside the surface.

Studies on related crystal structures show that H···H contacts, representing van der Waals forces, typically account for the largest portion of the Hirshfeld surface. Other significant interactions for chlorophenyl-containing structures include C-H···π interactions, which appear as "wings" in the fingerprint plot, and halogen bonding, specifically Cl···H/H···Cl contacts. For a 2-(4-chlorophenyl) derivative, H···H contacts contributed 39.2% to the crystal packing, while H···C/C···H and Cl···H/H···Cl contacts made up 25.2% and 11.4%, respectively. The presence of the chlorine atom introduces specific, directional interactions that significantly influence the supramolecular architecture. These quantitative insights are invaluable for crystal engineering and understanding the solid-state properties of the compound.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Compound TypeH···HH···C / C···HCl···H / H···ClO···H / H···OReference
2-(4-chlorophenyl)-1,3-thiazole derivative39.2%25.2%11.4%8.0% nih.gov
Bis(4-chlorophenylacetate) Zinc(II) Complex16.9%22.8%12.2%- researchgate.net

Mechanistic Insights into the Biological Activity of 2 Chloro Phenyl Pyrimidine Derivatives

Antimicrobial Activity Research

The antimicrobial potential of 2-chloro phenyl pyrimidine (B1678525) derivatives has been a subject of considerable research, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Pathogenic Microorganisms (In Vitro Studies)

In vitro studies have demonstrated that certain 2-chloro phenyl pyrimidine derivatives possess notable antibacterial properties. For instance, some synthesized chloropyrimidine derivatives have shown potent activity against various pathogenic bacteria. nih.gov Specifically, compounds with aryl, heteroaryl, and alkylthio substituents at different positions on the pyrimidine ring have been evaluated for their in vitro antibacterial activity against six pathogenic bacteria, including virulent and non-virulent strains of Mycobacterium tuberculosis. nih.gov

Certain derivatives have displayed significant in vitro antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.75 µg/mL. nih.gov Some compounds also demonstrated activity against Escherichia coli at a concentration of 12.5 µg/mL. nih.gov Furthermore, specific derivatives have shown antibacterial activity against Pseudomonas aeruginosa and E. coli with an MIC of 12.5 µg/mL. nih.gov

Another study highlighted a thiophenyl-pyrimidine derivative that exhibited strong antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values ranging from 24 µg/mL to 48 µg/mL. nih.gov

Antibacterial Activity of this compound Derivatives (In Vitro)

Compound DerivativeBacterial StrainActivity (MIC)
Substituted Chloropyrimidine (3c, 3h, 3i, 3o)Mycobacterium tuberculosis0.75 µg/mL nih.gov
Substituted Chloropyrimidine (3i)Escherichia coli12.5 µg/mL nih.gov
Substituted Chloropyrimidine (3a, 3b)Pseudomonas aeruginosa, E. coli12.5 µg/mL nih.gov
Thiophenyl-pyrimidine derivative (F20)Gram-positive strains (including MRSA and VRE)24 - 48 µg/mL nih.gov

Antifungal Efficacy Against Fungal Strains (In Vitro Studies)

Research has also shed light on the antifungal potential of this compound derivatives. A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as potential CYP51 inhibitors, a key enzyme in fungal ergosterol biosynthesis. nih.gov One particular compound, C6, demonstrated superior antifungal activity against seven common clinically susceptible fungal strains, proving to be significantly more effective than the first-line drug fluconazole. nih.gov

In another study, seventeen novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against various plant pathogenic fungi. nih.gov Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited a 100% inhibition rate against Phomopsis sp., compared to Pyrimethanil's 85.1%. nih.gov Notably, compound 5o showed excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which was better than that of Pyrimethanil (32.1 μg/ml). nih.gov Additionally, some synthesized chloropyrimidine derivatives were found to be potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

Antifungal Activity of this compound Derivatives (In Vitro)

Compound DerivativeFungal StrainActivity
2-Phenylpyrimidine derivative (C6)Seven common clinically susceptible strainsSuperior to fluconazole nih.gov
Amide-containing pyrimidine derivative (5f, 5o)Phomopsis sp.100% inhibition rate nih.gov
Amide-containing pyrimidine derivative (5o)Phompsis sp.EC50 of 10.5 µg/ml nih.gov
Substituted Chloropyrimidine (3j-n, 7a,b)Aspergillus fumigatus, Trichophyton mentagrophytesPotent activity nih.gov

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms for antifungal activity is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov By inhibiting this enzyme, these derivatives disrupt the integrity of the fungal cell membrane, leading to cell death. nih.gov

For antibacterial action, one study on a thiophenyl-pyrimidine derivative suggested that its mode of action is likely due to the effective inhibition of FtsZ polymerization and GTPase activity. nih.gov FtsZ is a protein that assembles into a ring at the future site of cell division and is essential for bacterial cytokinesis. nih.govdntb.gov.ua By inhibiting FtsZ, the derivative disrupts bacterial cell division, ultimately causing bactericidal effects. nih.gov

Anticancer Activity Research (In Vitro and Cell Line Studies)

The anticancer properties of this compound derivatives have been extensively investigated, with numerous in vitro studies demonstrating their ability to inhibit cancer cell growth and induce cell death.

Inhibition of Cancer Cell Proliferation and Viability

A variety of this compound derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. For instance, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives found that 4-Chloro-5-(2-chlorophenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine (3b) exhibited noteworthy efficacy against four cell lines, with growth percentages ranging from 4.44% to 32.33%. nih.gov This compound also demonstrated total cell death against the melanoma cell line MDA-MB-435 with a growth percentage of -37.42%. nih.gov

In another study, a novel series of N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. ijrpr.com Furthermore, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as a highly active compound, showing significant growth inhibition against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov For example, it induced a -67.57% growth in the NCI-H522 lung cancer cell line and -82.97% in the UO-31 renal cancer cell line. nih.gov

Inhibition of Cancer Cell Proliferation by this compound Derivatives (In Vitro)

Compound DerivativeCancer Cell LineActivity (% Growth)
4-Chloro-5-(2-chlorophenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine (3b)Various (4 cell lines)4.44 - 32.33 nih.gov
4-Chloro-5-(2-chlorophenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine (3b)MDA-MB-435 (Melanoma)-37.42 nih.gov
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)NCI-H522 (Non-Small Cell Lung Cancer)-67.57 nih.gov
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)UO-31 (Renal Cancer)-82.97 nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. One study found that a 4-chloro-5-para-methoxyphenyl derivative was the most effective in inducing cell cycle arrest in the MCF-7 human breast cancer cell line. nih.gov Flow cytometry analysis revealed that the majority of MCF-7 cells treated with this compound were arrested in the G1 phase (75.18%). nih.gov

Derivatives of pyrimidine have been shown to inhibit topoisomerase IIα, an enzyme that is often overexpressed in tumor cells, leading to DNA double-strand breaks and subsequent apoptosis. nih.gov They can also reduce the number of cells in the S and G2/M phases of the cell cycle, indicating an impact on cell cycle progression. nih.govnih.gov

Research on a sulfonamide derivative demonstrated its ability to induce morphological changes suggestive of apoptosis in K562 and Jurkat acute leukemia cells. ualberta.caualberta.ca The mechanism in K562 cells involved cell cycle arrest at the G2/M phase and the activation of both extrinsic and intrinsic apoptosis pathways. ualberta.caualberta.ca In Jurkat cells, the compound induced cell cycle blockade at the G0/G1 phase and involved the intrinsic apoptosis pathway. ualberta.caualberta.ca

Kinase Inhibition Profiles

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide range of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and parasitic infections. The following sections detail the mechanistic insights into the inhibition of specific kinase families by these pyrimidine-based compounds.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The pyrimidine core is a critical structural feature for inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose aberrant signaling promotes tumor growth. nih.govnih.gov Research into 2,4-disubstituted pyrrolo[2,3-d]pyrimidines has shown that these molecules are highly active against EGFR, with activity often observed in the nanomolar range. nih.gov The presence of a halogen, such as chlorine, on the phenyl ring can contribute significantly to the inhibitory potency. nih.gov For instance, a series of 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine analogs were investigated for EGFR kinase inhibition, with scaffolds containing a phenyl-substituted parent compound showing 75% inhibition. nih.gov Further modification to 5-aryl substituted analogs increased this inhibition to between 89% and 93%. nih.gov These findings underscore the potential of chloro-phenyl pyrimidine derivatives as effective EGFR inhibitors, which function by competing with ATP at the kinase's binding site, thereby blocking downstream signaling pathways involved in cell proliferation and survival. nih.govmdpi.com

Table 1: EGFR Kinase Inhibition by Phenyl Pyrimidine Derivatives

Compound ClassSpecific MoietyInhibitory Activity (EGFR)
2,4-disubstituted pyrrolo[2,3-d]pyrimidineHalogenated PhenylIC50 = 3.76 nM (Compound 46)
5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-aminePhenyl-substituted parent75% inhibition at 100 nM
5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine(S)-phenyl glycinol analogs89-93% inhibition at 100 nM
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. nih.govresearchgate.net Specifically, VEGFR-2 is a key mediator of this process, making it a prime target for anti-angiogenic cancer therapies. nih.govresearchgate.net Pyrazolo[3,4-d]pyrimidine derivatives have been identified as a promising scaffold for developing VEGFR-2 inhibitors. nih.govtandfonline.com The design of these compounds often involves bioisosteric replacement and pharmacophore combination strategies based on established multi-target kinase inhibitors like sorafenib. nih.gov One study highlighted a fluorinated pyrazolo[3,4-d]pyrimidine derivative featuring a 1,2,5-oxadiazole-2-oxide scaffold that showed significant and selective inhibitory activity against VEGFR-2 with an IC50 value of 0.09 µM, comparable to sorafenib. nih.gov This demonstrates the utility of the pyrimidine framework in creating potent inhibitors that can block tumor-induced angiogenesis. nih.gov

Table 2: VEGFR-2 Kinase Inhibition by Pyrimidine Derivatives

Compound ClassCompoundInhibitory Activity (VEGFR-2)Reference Compound
Pyrazolo[3,4-d]pyrimidineCompound II-1IC50 = 5.90 ± 0.05 μM (on HepG2 cells)Sorafenib (IC50 = 9.05 ± 0.54 μM)
Fluorinated pyrazolo[3,4-d]pyrimidineCompound 12bIC50 = 0.09 µMSorafenib
Pyridine-Sulfonamide HybridCompound 27IC50 = 3.62 μMSorafenib (IC50 = 4.85 μM)
Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy to halt uncontrolled cell proliferation. nih.govacs.org The 2-anilinopyrimidine scaffold has served as a foundation for developing numerous CDK inhibitors. acs.org Research into novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives has led to the identification of potent CDK9 inhibitors. nih.gov One of the most potent compounds from this series, 2g, acted as a pan-CDK inhibitor, showing strong inhibition against CDK1, 2, 4, and 9. nih.gov Another compound, 12u, a 4-thiazol-2-anilinopyrimidine derivative, demonstrated high selectivity for CDK9 with an IC50 of 7 nM, and was over 80-fold more selective for CDK9 compared to CDK2. acs.org This compound was shown to reduce the expression of the Mcl-1 antiapoptotic protein, subsequently triggering apoptosis in cancer cells. acs.org

Table 3: CDK Inhibition by Phenyl Pyrimidine Derivatives

CompoundTarget KinaseInhibitory Activity (IC50)Selectivity Profile
2gCDK1, 2, 4, 9Not specifiedPan-CDK inhibitor
12uCDK97 nM>80-fold selective over CDK2
73CDK20.044 µM~2000-fold less active toward CDK1
Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated cell migration and survival, and its overexpression is linked to the development and metastasis of solid cancers. nih.gov The pyrimidine nucleus is a key feature in many FAK inhibitors (FAKIs). nih.govresearchgate.net A library of soluble phosphamide-containing diphenylpyrimidine analogs (PA-DPPYs) yielded potent FAKIs, with compounds 2a and 2b identified as the most active, exhibiting IC50 values of 4.25 nM and 4.65 nM, respectively. nih.gov Similarly, thieno[3,2-d]pyrimidine derivatives have been developed as novel FAKIs. nih.gov Compound 22 from this class suppressed FAK activity with an IC50 of 28.2 nM and inhibited the proliferation of various cancer cell lines. nih.gov Another compound, SJP1602, which features a trifluoromethyl)pyrimidin-4-yl)amino) core, was designed as a dual inhibitor of FAK and the related kinase PYK2, demonstrating potent effects in blocking cancer cell proliferation and metastasis. mdpi.com

Table 4: FAK Inhibition by Phenyl Pyrimidine Derivatives

Compound ClassCompoundInhibitory Activity (FAK IC50)
Phosphamide-containing diphenylpyrimidines (PA-DPPYs)2a4.25 nM
2b4.65 nM
Multi-target kinase inhibitor1919.1 nM
2,7-disubstituted-thieno[3,2-d]pyrimidines2228.2 nM
Dual FAK/PYK2 inhibitorSJP1602Not specified
Aurora Kinase (AURKA) Inhibition

Aurora kinases are a family of serine-threonine kinases that are essential for regulating cell division, and their overexpression is common in many cancers. nih.gov The bis-anilinopyrimidine scaffold has been extensively utilized to develop inhibitors for this kinase family. nih.govacs.org An o-carboxylic acid substituted bisanilinopyrimidine, compound 1, was identified as a highly potent hit against Aurora A with an IC50 of 6.1 ± 1.0 nM. nih.govnih.gov Structure-activity relationship (SAR) studies guided the replacement of the carboxylic acid on the A-ring with halogens and the addition of fluorine at the pyrimidine 5-position. nih.govnih.gov These modifications led to exceptionally potent inhibitors of Aurora A. nih.gov For example, compound 9m, which included water-solubilizing groups, effectively inhibited the autophosphorylation of Aurora A in breast cancer cells. nih.govnih.gov The development of these ortho-chlorophenyl substituted pyrimidines highlights a strategy for creating highly potent and specific Aurora kinase inhibitors. nih.gov

Table 5: Aurora Kinase Inhibition by Phenyl Pyrimidine Derivatives

Compound ClassCompoundTarget KinaseInhibitory Activity (IC50)
o-carboxylic acid substituted bisanilinopyrimidine1Aurora A6.1 ± 1.0 nM
Aurora B150 ± 19 nM
B-Ring modified bisanilinopyrimidine9mAurora ANot specified (inhibited autophosphorylation)
Glycogen Synthase Kinase 3 (GSK3) and Protein Kinase 6 (PK6) Inhibition in Parasites

In the fight against malaria, caused by the Plasmodium parasite, essential plasmodial kinases like PfGSK3 and PfPK6 have been identified as novel drug targets to overcome resistance to traditional therapies. acs.orgnih.gov Researchers have identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of these kinases. acs.orgnih.gov The compound IKK16 was discovered as a dual PfGSK3/PfPK6 inhibitor with activity against the blood stage of the P. falciparum 3D7 strain. acs.orgnih.gov Subsequent synthesis and testing of 52 analogues led to the discovery of compounds 23d and 23e, which demonstrated potent dual inhibition. acs.orgnih.gov Compound 23e showed IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6. nih.gov This multi-targeted approach could be advantageous for antimalarial therapy, potentially reducing the likelihood of the parasite developing drug resistance. acs.org

Table 6: Inhibition of Parasitic Kinases by Phenyl Pyrimidine Derivatives

CompoundTarget KinaseInhibitory Activity (IC50)Antiplasmodial Activity (EC50)
IKK16PfGSK3/PfPK6Not specifiedActive against blood stage Pf3D7
23dPfGSK3172 nM552 ± 37 nM
PfPK611 nM
23ePfGSK397 nM1400 ± 13 nM
PfPK68 nM
Histone Deacetylase (HDAC) Inhibition

Derivatives of pyrimidine have been identified as promising scaffolds for the development of Histone Deacetylase (HDAC) inhibitors, which are a focus in cancer therapy research. researchgate.net HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. researchgate.netnih.gov The inhibition of these enzymes has emerged as a significant strategy in the treatment of various cancers. researchgate.net

Research into dual-target inhibitors has led to the design and synthesis of 2,4-pyrimidinediamine derivatives that act as both Anaplastic Lymphoma Kinase (ALK) and HDAC inhibitors. nih.gov In one study, a series of these compounds was developed using a pharmacophore merged strategy. Among the synthesized compounds, compound 10f demonstrated the most potent and balanced inhibitory activity against both ALK and HDAC1, with IC50 values of 2.1 nM and 7.9 nM, respectively. nih.gov This particular derivative also showed impressive antiproliferative activity in ALK-addicted cancer cell lines at low micromolar concentrations and was effective against crizotinib-resistant and ceritinib-resistant ALK mutants. nih.gov Further analysis revealed that compound 10f could effectively induce cell death through apoptosis and cell cycle arrest. nih.gov

Another area of research has focused on pyrazolo[1,5‐a]pyrimidine scaffolds to create selective HDAC6 inhibitors. researchgate.net By introducing a phenylhydroxamic acid group, a key pharmacophore for HDAC6 inhibition, onto this scaffold, researchers developed potent compounds. One such derivative, N‐hydroxy‐4‐(((7‐(4‐methoxyphenyl)pyrazolo[1,5‐a]pyrimidin‐5‐yl)amino)methyl)benzamide (8e) , was identified as the most potent, with an IC50 of 3.84 nM for HDAC6 and a 412-fold selectivity over HDAC1. researchgate.net This compound also exhibited significant antiproliferative activity against HL‐60 and SK‐MEL‐2 cell lines. researchgate.net

CompoundTargetIC50 Value
10fHDAC17.9 nM
10fALK2.1 nM
8eHDAC63.84 nM

DNA Binding and Intercalation Studies

The interaction between small molecules and DNA is a primary mechanism for many antitumor drugs. mdpi.com These interactions can occur through several non-covalent modes, including electrostatic interactions, groove binding, and intercalation between DNA base pairs. mdpi.comresearchgate.net Research on pyrimidine derivatives has explored their potential to bind and intercalate with DNA as a mechanism for their biological activity.

Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have shown that these compounds can interact with DNA through a combination of groove binding and partial intercalation. mdpi.com These interactions are thought to be a key factor in their antitumor effects, which may lead to cellular apoptosis. mdpi.com The binding of these small molecules to DNA can cause structural changes to the DNA molecule, such as the lengthening of the DNA strand and the unwinding of its double helix, which can ultimately inhibit DNA transcription and replication. nih.gov

The methods commonly used to study these interactions include spectroscopy (such as UV/Vis and circular dichroism), viscometry, and gel electrophoresis. mdpi.com For instance, spectral detection is widely used due to its speed and convenience in observing the binding events between the compounds and DNA. mdpi.com The inclusion of a metal center in the design of intercalating compounds can provide a greater diversity of geometric structures and flexibility compared to purely organic molecules. researchgate.net For a molecule to intercalate, it typically requires a planar surface area and a positive charge to facilitate electrostatic interactions with the negatively charged DNA backbone. researchgate.net

Modulation of Signaling Pathways (e.g., NF-κB, AP-1)

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical mediators of inflammatory and immune responses. electronicsandbooks.com They regulate the production of pro-inflammatory cytokines and are involved in various cellular processes. electronicsandbooks.comnih.gov Consequently, inhibiting these pathways is a significant strategy in the development of anti-inflammatory drugs.

A specific derivative, N-[3,5-bis(trifluoromethyl)phenyl]-[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide , has been identified as an inhibitor of transcription mediated by both NF-κB and AP-1. electronicsandbooks.comfigshare.com Structure-activity relationship (SAR) studies have been conducted on this compound to improve its therapeutic potential. electronicsandbooks.com These studies revealed key structural requirements for its activity:

2-Position: Replacing the 2-chlorine with a fluorine atom resulted in a compound with comparable activity, but other substitutions led to a loss of activity. electronicsandbooks.com

4-Position: The trifluoromethyl group at the 4-position could be replaced by smaller alkyl groups (methyl, ethyl), a chlorine atom, or a phenyl group without a significant loss of inhibitory function. electronicsandbooks.com

5-Position: The carboxamide group at this position was found to be critical for the compound's activity. Moving it to the 6-position resulted in a complete loss of activity. electronicsandbooks.com

These findings indicate that the pyrimidine core and the specific placement of its substituents are crucial for the modulation of NF-κB and AP-1 signaling pathways. The 2-methyl analogue of the parent compound showed comparable in vitro activity and improved permeability in Caco-2 cell models, suggesting better potential for oral bioavailability. electronicsandbooks.com

Anti-inflammatory Activity Research (In Vitro Studies)

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.govstanford.edu There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining the gastrointestinal tract lining, COX-2 is primarily associated with inflammation. stanford.eduwikipedia.org Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. wikipedia.org

In vitro studies have demonstrated that certain pyrimidine derivatives are selective inhibitors of the COX-2 isoform. nih.govnih.gov In one such study, two compounds, designated L1 and L2 , showed a higher affinity for COX-2 than for COX-1. nih.gov Their inhibitory activity against COX-2 was comparable to the reference drug meloxicam and significantly better than piroxicam. nih.gov The IC50 values for COX-2 inhibition by these compounds were very close to those of meloxicam, suggesting that the pyrimidine scaffold is a promising foundation for developing potent and selective COX-2 inhibitors. nih.gov

CompoundTargetIC50 (µM)Reference DrugIC50 (µM)
L1COX-1>100Meloxicam15.1
COX-214.314.1
L2COX-1>100Piroxicam50.2
COX-214.570.3

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and the acute phase reaction. mdpi.commdpi.com It is a key target for anti-inflammatory therapies, particularly for autoimmune disorders. brieflands.com

A class of TNF-α synthesis inhibitors has been developed based on an N-2,4-pyrimidine-N-phenyl-N'-alkyl urea scaffold. nih.gov Many of the compounds synthesized within this class demonstrated low-nanomolar activity against the production of TNF-α stimulated by lipopolysaccharides. nih.gov The mechanism of action for some small-molecule inhibitors involves promoting the disassembly of the active TNF-α trimer. nih.gov X-ray co-crystallization studies have shown that these trisubstituted ureas can interact with the ATP-binding pocket of p38α kinase, adopting a pseudo-bicyclic conformation stabilized by an intramolecular hydrogen bond. nih.gov This interaction is key to their ability to inhibit the synthesis of TNF-α. Two analogs from this class were tested in an in vivo rat model of osteoarthritis and were found to be orally efficacious. nih.gov

Antiviral Activity Research (In Vitro Studies)

The pyrimidine scaffold is a core structure in numerous compounds with a wide range of biological activities, including antiviral properties. researchgate.net In vitro studies are essential for the initial screening and identification of compounds with potential therapeutic effects against viral infections. nih.govresearchgate.net

Research into pyrimido[4,5-d]pyrimidine derivatives has identified compounds with notable antiviral efficacy. mdpi.com Specifically, derivatives featuring a cyclopropylamino group and an aminoindane moiety have shown remarkable activity against human coronavirus 229E (HCoV-229E). mdpi.com Compounds 7a , 7b , and 7f from this series have been highlighted as strong candidates for further investigation as novel antiviral agents against human coronaviruses. mdpi.com

In another line of research, a series of substituted pyrimidine glycoside derivatives were synthesized and evaluated for their antiviral activity against the Hepatitis B virus (HBV). researchgate.net These compounds were tested in a HepG2.2.2.15-cell line, which is a human hepatoblastoma cell line that produces HBV viral particles. The results indicated that these pyrimidine derivatives exhibited moderate inhibition of viral replication with mild cytotoxicity. researchgate.net

Inhibition of Viral Proteases (e.g., SARS-CoV 3CL Protease)

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.gov It is responsible for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. nih.govchemistryviews.org The inhibition of 3CLpro can effectively block viral replication. nih.gov

The pyrimidine framework has been identified as a promising scaffold for developing inhibitors against this protease. Pyrimidine-based compounds were previously reported as inhibitors of the protease for SARS-CoV-1. nih.gov Following the emergence of SARS-CoV-2, computational and experimental studies have continued to explore this chemical class. A computational docking approach, followed by enzymatic assays, identified a pyrimidine-containing compound, 5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, as an effective inhibitor of SARS-CoV-2 3CLpro. nih.gov The pyrimidinetrione group in this molecule acts as both a hydrogen bond donor and acceptor, suggesting it is a critical functional group for binding and inhibition. nih.gov

Table 1: Inhibition of SARS-CoV-2 3CL Protease by a Pyrimidine Derivative

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors. mdpi.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate. mdpi.comfrontiersin.org Consequently, inhibiting DHFR leads to a depletion of these essential building blocks, ultimately halting cell proliferation. mdpi.com This mechanism has made DHFR a well-established target for anticancer and antimicrobial agents. nih.gov

Many DHFR inhibitors are structural analogues of its natural substrate, dihydrofolate, and function through competitive inhibition. nih.gov The pyrimidine ring is a core component of the folate structure, and thus, many pyrimidine derivatives have been developed as DHFR inhibitors. Classical inhibitors such as methotrexate and aminopterin, as well as antimicrobials like trimethoprim and the antimalarial pyrimethamine, feature a diaminopyrimidine ring which is crucial for binding to the enzyme's active site. nih.govrsc.org Lipophilic DHFR inhibitors based on a 2,4-diamino-5-phenylpyrimidine scaffold, such as m-azido-pyrimethamine, have also been developed to overcome resistance and improve cellular uptake. frontiersin.org The mechanism of these compounds involves binding tightly to the active site of DHFR, preventing the binding of dihydrofolate and thereby blocking the folate metabolic pathway. rsc.org

Enzyme Inhibition Studies (General)

Glutathione S-Transferase (GST) Inhibition

Glutathione S-Transferase (GST) is a family of enzymes central to the detoxification of a wide range of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione. nih.govnih.gov Overexpression of GST is often linked to resistance to chemotherapy in cancer cells. nih.govnih.gov Therefore, GST inhibitors are sought as potential adjuvants in cancer therapy to increase the efficacy of anticancer drugs.

In vitro studies have demonstrated that pyrimidine derivatives can act as potent inhibitors of GST. nih.gov Specifically, 4-amino-2-chloropyrimidine was found to be a highly effective inhibitor of the GST enzyme, exhibiting a noncompetitive mode of inhibition. nih.gov The position of the chlorine atom on the pyrimidine ring appears to be critical for inhibitory activity, as 4-amino-2-chloropyrimidine showed a significantly stronger effect than its isomer, 4-amino-6-chloropyrimidine. nih.gov

Table 2: GST Inhibition by Pyrimidine Derivatives

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 subfamily is particularly important in inflammatory cells, and its inhibition is a therapeutic strategy for inflammatory diseases.

The pyrimidine scaffold has been utilized to develop inhibitors of PDE4. While compounds based on a pyrimidine-2,4-dione core generally showed moderate potency, they exhibited valuable selectivity for PDE4. Further molecular optimization led to the development of related scaffolds with improved potency. For instance, pyrazolo-pyrimidine derivatives have emerged as prominent examples of potent PDE4 inhibitors.

Table 3: PDE4 Inhibition by Pyrazolo-Pyrimidine Derivatives

N-Acylphosphatidylethanolamine Phospholipase D Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD is a therapeutic strategy for modulating NAE levels in various physiological and pathological processes.

A high-throughput screening identified a pyrimidine-4-carboxamide compound as an inhibitor of NAPE-PLD with sub-micromolar potency. nih.gov Subsequent structure-activity relationship (SAR) studies led to the optimization of this scaffold, resulting in the development of LEI-401, a potent and selective NAPE-PLD inhibitor with nanomolar efficacy. nih.gov The optimization involved modifications at three different positions of the pyrimidine-4-carboxamide core, significantly improving both potency and physicochemical properties. nih.gov In other studies, replacing a quinazolinedione nucleus with a pyrimidine ring also yielded a compound with inhibitory activity against NAPE-PLD.

Table 4: NAPE-PLD Inhibition by Pyrimidine Derivatives

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates, such as starch, into simpler sugars. Inhibiting this enzyme can slow down carbohydrate digestion and absorption, thereby reducing post-meal blood glucose levels, which is a therapeutic approach for managing type 2 diabetes.

Several classes of pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects on α-amylase. A series of 2-amino-4,6-diarylpyrimidine derivatives showed considerable inhibitory activity, with some compounds exhibiting more potent inhibition than the standard drug, acarbose. Similarly, hybrid molecules combining indole and pyrimidine scaffolds have demonstrated very good activity against α-amylase. The inhibitory potential of these compounds is often explored through molecular docking studies, which help to understand the binding interactions with the enzyme's active site.

Table 5: α-Amylase Inhibition by Pyrimidine Derivatives

Receptor Modulation Studies

The allosteric modulation of G protein-coupled receptors (GPCRs) has emerged as a sophisticated therapeutic strategy, offering the potential for greater selectivity and a more nuanced control over receptor function compared to traditional orthosteric ligands. This section explores the modulatory effects of phenyl pyrimidine derivatives and other compounds on key receptor systems, providing insights into their mechanisms of action and therapeutic potential.

The Cannabinoid Receptor 1 (CB1), a GPCR predominantly expressed in the central nervous system, is a key therapeutic target for a variety of disorders. nih.gov Allosteric modulators of CB1 are of particular interest as they may offer a safer therapeutic profile compared to orthosteric agonists, which can be limited by psychoactive side effects. nih.gov

Research into the structural diversity of CB1 allosteric modulators has led to the investigation of pyrimidine-containing compounds. In a notable study, novel analogues of the CB1 allosteric modulator PSNCBAM-1 were synthesized, where the pyridine (B92270) ring was replaced by a pyrimidine ring. nih.gov These new pyrimidinyl biphenylurea compounds demonstrated biological activities comparable to their pyridine-containing counterparts. nih.gov

These pyrimidine derivatives were found to positively modulate the binding of the CB1 orthosteric agonist CP55,940, while also acting as antagonists of G-protein coupling. nih.gov A particularly interesting finding was that compounds 7d and 8d induced ERK1/2 phosphorylation through a β-arrestin-dependent pathway, in contrast to the G protein-dependent mechanism of the orthosteric agonist CP55,940. nih.gov This suggests that these pyrimidinyl biphenyl ureas can induce biased signaling, selectively activating certain downstream pathways, which could be leveraged for therapeutic benefit. nih.govnih.gov

The development of these pyrimidine-based allosteric modulators opens new avenues for creating novel CB1-targeted therapies with potentially improved efficacy and safety profiles. nih.gov

Table 1: Pyrimidinyl Biphenylureas as CB1 Allosteric Modulators

Compound Structure Activity Signaling Bias
PSNCBAM-1 (2) Pyridine-containing CB1 Allosteric Modulator, Antagonist of G-protein coupling Not specified
7d Pyrimidine-containing Positive allosteric modulator of agonist binding, Antagonist of G-protein coupling β-arrestin dependent ERK1/2 phosphorylation

| 8d | Pyrimidine-containing | Positive allosteric modulator of agonist binding, Antagonist of G-protein coupling | β-arrestin dependent ERK1/2 phosphorylation |

Metabotropic glutamate receptor 5 (mGluR5) is a GPCR that plays a crucial role in synaptic plasticity and neuronal excitability. Negative allosteric modulators (NAMs) of mGluR5 have shown therapeutic potential in a range of central nervous system disorders, including anxiety, pain, and addiction. nih.gov These modulators bind to a site on the receptor distinct from the glutamate binding site, offering a way to dampen receptor activity without directly competing with the endogenous ligand. nih.gov

The discovery of mGluR5 NAMs has been significantly advanced by the identification of key tool compounds like 2-methyl-6-(phenylethynyl) pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). nih.gov These molecules have been instrumental in preclinical studies, demonstrating efficacy in various disease models. nih.gov

Ongoing research has focused on discovering new chemical scaffolds for mGluR5 NAMs with improved pharmacokinetic and pharmacodynamic properties. For instance, a novel selective mGluR5 NAM, VU0285683, was identified with high affinity for the MPEP binding site and demonstrated anxiolytic-like activity in rodent models. nih.gov

Table 2: Representative mGluR5 Negative Allosteric Modulators

Compound Chemical Class Key Findings
MPEP Phenylalkynylpyridine Prototypical mGluR5 NAM, widely used as a research tool.
MTEP Thiazolylalkynylpyridine Another key tool compound with efficacy in preclinical models of pain, anxiety, and addiction. nih.gov
VU0285683 Oxadiazolylbenzonitrile Novel selective mGluR5 NAM with in vivo anxiolytic-like activity. nih.gov

| ADX10059 | Not specified | Showed positive data in Phase II clinical studies for GERD and acute migraine. nih.gov |

Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43, is a GPCR activated by short-chain fatty acids (SCFAs) produced by the gut microbiota. It has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Allosteric modulation of FFA2R provides a mechanism to fine-tune the receptor's response to endogenous SCFAs.

Several classes of allosteric modulators for FFA2R have been identified, including both positive allosteric modulators (PAMs) and antagonists. For instance, the phenylacetamide derivative 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) is a well-characterized ago-allosteric modulator of FFA2R.

Interestingly, the activation of FFA2R can be influenced by other GPCRs through a process of receptor cross-talk. For example, signals generated by the ATP receptor P2Y2R can transactivate an allosterically modulated FFA2R. plos.org This highlights the complexity of FFA2R signaling and the potential for allosteric modulators to have context-dependent effects.

The study of FFA2R antagonists has also revealed intriguing allosteric properties. The antagonist GLPG0974, which binds to the orthosteric site, was found to act as a positive modulator of FFA2R when the receptor was activated by two interdependent PAMs, Cmp58 and AZ1729. biorxiv.org

Table 3: Representative FFA2R Allosteric Modulators and Antagonists

Compound Type Mechanism of Action
4-CMTB Ago-allosteric modulator Binds to an allosteric site and potentiates the effects of orthosteric agonists.
Cmp58 Positive allosteric modulator Interdependently activates neutrophils in the presence of AZ1729. biorxiv.org
AZ1729 Positive allosteric modulator Interdependently activates neutrophils in the presence of Cmp58. biorxiv.org
CATPB Antagonist Inhibits neutrophil activation triggered by orthosteric agonists and allosteric modulators. biorxiv.org

| GLPG0974 | Antagonist / Positive Modulator | Acts as an antagonist but can positively modulate FFA2R in the presence of specific PAMs. biorxiv.org |

Purine and pyrimidine receptors, which include the adenosine receptors (P1) and the P2 receptors (P2X and P2Y), are a diverse family of receptors involved in a wide array of physiological processes. nih.gov Allosteric modulation of these receptors is a promising area of drug discovery. nih.govnih.gov

The discovery of small molecule allosteric modulators has been most advanced for the A1 and A3 adenosine receptors. nih.govnih.gov For the A1 adenosine receptor, benzoylthiophene derivatives have been identified as selective positive allosteric modulators (PAMs). nih.govnih.gov

Several distinct chemical classes of allosteric modulators have been reported for the human A3 adenosine receptor, including 3-(2-pyridinyl)isoquinolines and 2,4-disubstituted quinolines. nih.govnih.gov

While the development of allosteric modulators for P2X and P2Y receptors is less advanced, some small molecule modulators have been reported. nih.govnih.gov Metal ions are also known to extensively modulate the function of P2X receptors. nih.govnih.gov The allosteric approach to modulating purine and pyrimidine receptors holds promise for developing drugs with event- and site-specific actions. nih.govnih.gov

Table 4: Allosteric Modulators of Purine and Pyrimidine Receptors

Receptor Target Modulator Class Example Compound Type of Modulation
A1 Adenosine Receptor Benzoylthiophene derivatives T-62 Positive Allosteric Modulator (PAM) nih.gov
A3 Adenosine Receptor 3-(2-Pyridinyl)isoquinolines Not specified Allosteric Modulator
A3 Adenosine Receptor 2,4-Disubstituted quinolines Not specified Allosteric Modulator
P2X Receptors Not specified Not specified Allosteric Modulator

Table of Mentioned Compounds

Compound Name
This compound
PSNCBAM-1
CP55,940
MPEP (2-methyl-6-(phenylethynyl) pyridine)
MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine)
VU0285683
ADX10059
4-CMTB (4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide)
Cmp58
AZ1729
CATPB
GLPG0974

Structure Activity Relationships Sar and Lead Optimization

Impact of Substituent Variation on Biological Potency and Selectivity

The modification of substituents on both the phenyl and pyrimidine (B1678525) rings serves as a primary strategy for optimizing the pharmacological profile of this class of compounds. The electronic properties, size, and lipophilicity of these substituents can dictate the molecule's interaction with its biological target.

Halogen atoms are frequently incorporated into drug candidates to modulate their activity. Their influence is multifaceted, affecting the molecule's lipophilicity, conformation, and electronic distribution.

Chlorine (Cl): The presence of a chlorine atom, as in the parent 2-chlorophenyl scaffold, is often favorable for biological activity. Studies on certain heterocyclic compounds have shown that the 2-chlorophenyl substitution can be particularly advantageous for antimicrobial potency compared to other positional isomers. mdpi.com The electron-withdrawing inductive effect of chlorine can increase the local lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and bind to target proteins or enzymes. researchgate.net

Fluorine (F): The substitution of chlorine with fluorine or the addition of fluorine to other parts of the molecule can significantly alter its properties. Due to its small size and high electronegativity, fluorine can form strong bonds and influence the acidity or basicity of nearby functional groups, which can be critical for target binding.

Trifluoromethyl (CF3): The trifluoromethyl group is a powerful electron-withdrawing group that can drastically impact a compound's activity. Research on pyrimidine-based compounds designed as matrix metalloproteinase-7 inhibitors demonstrated that the addition of a -CF3 group led to a significant improvement in hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the target's binding site. scielo.br This enhancement resulted in a better binding affinity. scielo.br However, in other molecular contexts, such as a series of pyrimidine-4-carboxamides, a CF3 substituent at the para position of the phenyl ring was found to reduce activity. acs.org

The table below summarizes the influence of various halogen substituents on the biological activity of pyrimidine derivatives based on reported findings.

SubstituentPositionEffect on ActivityCompound Series Context
Chlorine (Cl)2-position of phenyl ringFavorableAntimicrobial agents mdpi.com
Bromine (Br)4-position of phenyl ringSuperiorAntitumor pyrrolo[2,3-d]pyrimidines mdpi.com
Trifluoromethyl (CF3)Phenyl ringIncreased binding affinityMatrix metalloproteinase-7 inhibitors scielo.br
Trifluoromethyl (CF3)para-position of phenyl ringReduced activityNAPE-PLD inhibitor pyrimidine-4-carboxamides acs.org

The table below details the observed effects of substituting the phenyl ring with other aromatic systems in a specific series of pyrimidine derivatives.

Original SubstituentReplacement SubstituentEffect on Potency
PhenylPyridylUnfavorable / Decreased acs.org
PhenylThienylSimilar acs.org

The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating biological activity by influencing the electron density of the entire molecule. mdpi.com This, in turn, affects how the compound interacts with its biological target.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) pull electron density from the ring system. The impact of EWGs can be highly dependent on the specific target and scaffold. For instance, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that compounds bearing a -CN group exhibited significant inhibitory activity against the FOXM1 protein, whereas those with other groups did not. mdpi.com The strong electron-withdrawing nature of the cyano group was suggested to be fundamental for the interaction with key residues in the protein's DNA-binding domain. mdpi.com Similarly, the addition of a -CF3 group to a pyrimidine-based compound was shown to enhance binding affinity through stronger hydrogen bonds. scielo.br

Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) and methoxy (B1213986) (-OCH3) donate electron density to the ring. In some contexts, these groups can enhance activity, while in others they can be detrimental. For a series of pyrimidine-4-carboxamides, the introduction of both electron-donating groups (methyl and methoxy) and electron-withdrawing groups (chloro and CF3) at the para-position of the phenyl ring resulted in reduced inhibitory activity. acs.org This highlights that a delicate electronic balance is often required for optimal potency.

The table below summarizes the varied effects of electron-withdrawing and electron-donating groups on the activity of pyrimidine derivatives.

Group TypeExample SubstituentGeneral Effect
Electron-Withdrawing-CN, -CF3Can significantly increase binding affinity and activity depending on the target. scielo.brmdpi.com
Electron-Donating-CH3, -OCH3Effect is highly context-dependent; can increase or decrease activity. acs.org

The position of a substituent on the pyrimidine or the phenyl ring is a critical factor that governs the molecule's three-dimensional shape and its ability to fit into a target's binding site. Altering the position of a functional group can lead to a complete loss of activity or, conversely, a significant enhancement in potency.

A study on pyrimidine-4-carboxamides demonstrated the importance of the nitrogen atom positions within the pyrimidine ring itself. When the arrangement of the nitrogen atoms was altered to create a regioisomer (compound 5 in the study), a significant decrease in potency was observed, indicating that the original pyrimidine scaffold was optimal for binding. acs.org Furthermore, research into certain antimicrobial agents noted that the 2-chlorophenyl substitution was particularly favorable for potency, implying that the 3-chloro and 4-chloro isomers were less active in that specific chemical series. mdpi.com These findings underscore that even minor shifts in substituent location can disrupt key interactions with a biological target, making positional isomerism a crucial consideration in drug design. nih.gov

Scaffold Modifications and Fused Heterocyclic Systems

Beyond simple substituent variations, modifying the core pyrimidine scaffold by fusing it with other heterocyclic rings can lead to novel chemical entities with unique biological profiles. This approach can impart conformational rigidity and introduce new points for vector interactions with a biological target.

A prominent example of scaffold modification involves the fusion of a pyrrole (B145914) ring with the pyrimidine core to create the pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine. mdpi.com This scaffold is a versatile platform for developing potent kinase inhibitors. nih.gov

Derivatives of this class have been synthesized and investigated as potential treatments for non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR). nih.gov One study reported the development of a pyrrolo[2,3-d]pyrimidine derivative (compound 12i) that selectively inhibited cells with an EGFR activating mutation with up to 493-fold greater efficacy compared to normal cells. nih.gov This compound also showed potent inhibition of the T790M mutant EGFR, a common mechanism of resistance to earlier generations of EGFR inhibitors. nih.gov

Further research into this scaffold has yielded compounds with significant antitumor properties. For example, pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent at the C-4 position of the phenyl ring and an azepine side-ring demonstrated superior and selective antitumor activity against the HT-29 colon cancer cell line, with IC50 values as low as 4.01 µM. mdpi.com

The table below presents data on the biological activity of selected pyrrolopyrimidine derivatives.

Compound Name/NumberTarget/Cell LineActivity (IC50)
Compound 12iT790M mutant EGFR0.21 nM nih.gov
Pyrrolopyrimidine-imine (azepine ring, Br at C-4)HT-29 Colon Cancer4.01 µM mdpi.com

Thiazolopyrimidine Derivatives

Thiazolopyrimidine, a bicyclic system formed by the fusion of thiazole (B1198619) and pyrimidine rings, is a prominent scaffold in medicinal chemistry. researchgate.net The incorporation of a chlorophenyl group into this framework has been explored for various therapeutic targets.

Structure-activity relationship studies on thiazolopyrimidine derivatives have highlighted the importance of substituents for their biological activity. For instance, in a series of novel thiazolopyrimidine derivatives synthesized and evaluated for anticancer activity, specific substitutions on the fused ring system were found to be critical. nih.govsemanticscholar.org While direct SAR data for the 2-chlorophenyl group on this specific scaffold is limited in the provided context, studies on related compounds, such as 7-(4-chlorophenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carbohydrazide, indicate that the presence of a halogenated phenyl ring is a common feature in biologically active thiazolopyrimidines. nih.gov The position of the chloro group is known to influence activity, with ortho-substitutions often being particularly favorable for antimicrobial potency in related heterocyclic systems. mdpi.com Lead optimization efforts in this class often focus on modifying the substituents on both the thiazole and pyrimidine portions of the scaffold to enhance potency and selectivity. researchgate.netresearchgate.net

Table 1: Biological Activity of Selected Thiazolopyrimidine Derivatives

CompoundTarget/ActivityKey FindingsReference
Thiazolo[3,2-a]pyrimidine derivativesTopoisomerase II inhibitorsExhibited potent anticancer activity, with compound 4c being the most potent Topo II inhibitor (IC50 = 0.23 µM). nih.gov nih.gov
7-(4-Chlorophenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carbohydrazideAnticancer precursorSynthesized as a key intermediate for novel sugar hydrazones with potential anticancer activity. nih.gov nih.gov
Substituted ThiazolopyrimidinesAnticancer (PC-3, HCT-116)Certain derivatives showed high activity against prostate (PC-3) and colorectal (HCT-116) cancer cell lines. semanticscholar.org semanticscholar.org

Pyrazolopyrimidine Derivatives

The pyrazolopyrimidine scaffold, which consists of fused pyrazole (B372694) and pyrimidine rings, is a well-established "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors. The introduction of a 2-chlorophenyl group has been a key strategy in the design of potent and selective inhibitors.

A notable example is the compound 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e] nih.govresearchgate.netgoogle.comtriazolo[1,5-c]pyrimidine, which has been investigated as a selective antagonist for the A2A adenosine (B11128) receptor. evitachem.com The 2-chlorophenyl moiety in this complex heterocyclic system is crucial for its interaction with the biological target. evitachem.com

Furthermore, SAR studies of various pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential as anticancer agents. ekb.egnih.gov In one study, compound (9) from a synthesized series showed the most prominent cytotoxic effect against HepG-2, MCF-7, and HCT-116 cancer cell lines, with IC50 values ranging from 4.03 to 6.18 µM. ekb.eg While this specific study did not focus on the 2-chlorophenyl substitution, the general findings underscore the importance of the substitution pattern on the pyrazolopyrimidine core for anticancer activity. researchgate.net Modifications aimed at occupying specific hydrophobic regions of the ATP-binding site of kinases are a common lead optimization strategy for this class of compounds. nih.gov

Table 2: Activity of Selected Pyrazolopyrimidine Derivatives

Compound ClassTarget/ActivityKey SAR FindingsReference
Pyrazolo[3,4-d]pyrimidine derivativesAnticancer (HepG-2, MCF-7, HCT-116)Compound (9) exhibited the most prominent cytotoxic effect with IC50 values from 4.03-6.18 µM. ekb.eg ekb.eg
2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e] nih.govresearchgate.netgoogle.comtriazolo[1,5-c]pyrimidineA2A adenosine receptor antagonistThe chlorophenyl and dimethylphenyl groups may enhance interactions with biological targets. evitachem.com evitachem.com
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFR inhibitorsModifications on the scaffold aimed to occupy the hydrophobic region II of the ATP-binding site to improve cytotoxic activity. nih.gov nih.gov

Quinazoline (B50416) and Pyridoquinazoline Derivatives

Quinazoline and its bioisostere, pyridoquinazoline, are important heterocyclic scaffolds that form the core of many clinically approved drugs. The incorporation of a 2-chlorophenyl group has been explored in the synthesis of novel derivatives with potential therapeutic applications.

Research has described the synthesis and cytotoxic activities of a range of quinazoline and pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov In these studies, certain compounds exhibited significant activity against breast (MCF-7) and lung (HTB-54) cancer cell lines, with GI50 values below 10µM. nih.gov One reaction scheme for producing fused pyrimidines involves N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide, highlighting the use of the 2-chlorophenyl moiety in creating complex, potentially bioactive molecules. arabjchem.org

SAR studies on quinazoline derivatives have shown that substitutions at the 2nd and 4th positions are critical for their biological activity. For instance, in a series of quinazolinone hybrids, the presence of a phenyl ring at the 2nd position was found to be essential for effective Dihydrofolate reductase (DHFR) inhibition. nih.gov The electronic nature of substituents on this phenyl ring also played a significant role, with electron-donating groups leading to decreased inhibitory potential. nih.gov

Table 3: Biological Evaluation of Quinazoline and Pyridoquinazoline Derivatives

Compound ClassCell Lines TestedKey FindingsReference
Sulfur and selenium derivatives of quinazoline and pyrido[2,3-d]pyrimidineCCRF-CEM, HT-29, HTB-54, MCF-7MCF-7 and HTB-54 were the most sensitive cell lines. Compound 7h was potent and selective against MCF-7. nih.gov nih.gov
Quinazoline/quinazolinone hybridsVarious cancer cell linesMolecular hybridization of quinazoline with other pharmacophores resulted in lead compounds with multifaceted biological activity. nih.gov nih.gov
Pyrido[2,3-d]pyrimidine derivativesPC-3 (prostate cancer)Some derivatives, when formulated as hydroselenite salts, showed an improved cytotoxic profile compared to controls. researchgate.net researchgate.net

Other Fused Pyrimidine Scaffolds

Beyond the aforementioned systems, the 2-chlorophenyl pyrimidine moiety has been incorporated into other fused heterocyclic scaffolds. A particularly important example is the bis-anilinopyrimidine scaffold, which has been used to develop highly potent Aurora kinase inhibitors. nih.gov

In a pivotal study, compound 1 (N-(2-chlorophenyl)-[4-(1H-indol-5-yl)pyrimidin-2-yl]amine) was identified as a high-potency hit against Aurora A kinase. The ortho-chlorophenyl group was found to be a key feature for this high potency. The pyrimidine scaffold and the amine moiety establish crucial hydrogen bonds with the hinge region of the kinase's ATP binding site. nih.gov This work demonstrates the power of focused library synthesis and structure-based design in optimizing a lead compound containing the 2-chlorophenyl pyrimidine core. nih.gov The development of fused pyrimidine libraries often utilizes building blocks like 2-(2-chlorophenyl) ethylamine, indicating the broad utility of this chemical group in combinatorial chemistry approaches to drug discovery. google.com

Pharmacophore Development and Design Principles

Pharmacophore modeling is a crucial tool in modern drug design, helping to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For 2-phenylpyrimidine (B3000279) analogues, pharmacophore models have been successfully developed to guide the design of new, more potent, and selective inhibitors for various targets. nih.govresearchgate.net

A typical pharmacophore model for a kinase inhibitor based on the pyrimidine scaffold includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine derivatives acting as PDE4B inhibitors. This model, combined with 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis, yielded a statistically significant model with high predictive power. nih.govresearchgate.net

Key Design Principles:

Hinge Binding: The pyrimidine core often acts as a hinge-binder in kinases, forming one or more hydrogen bonds with the backbone of the kinase hinge region. nih.gov

Hydrophobic Pockets: The 2-phenyl group, including substitutions like the ortho-chloro group, typically occupies a hydrophobic pocket within the ATP-binding site. The nature and position of substituents on this ring are critical for optimizing van der Waals interactions and enhancing potency and selectivity. nih.gov

Solvent Exposure: Other parts of the molecule are often designed to extend out of the binding pocket and interact with the solvent-exposed region, which can be modified to improve physicochemical properties like solubility. nih.gov

These principles, derived from pharmacophore and docking studies, provide a rational basis for the structural modification of the 2-chlorophenyl pyrimidine scaffold to achieve desired biological activity. nih.govsemanticscholar.org

Strategies for Enhancing Target Specificity and Reducing Off-Target Effects

A primary challenge in drug development is achieving high specificity for the intended biological target while minimizing interactions with other proteins, which can lead to off-target toxicity. nih.gov The process of lead optimization is critical for refining the properties of a hit compound to create a viable drug candidate. biobide.comcriver.comyoutube.com

Strategies for Improving Specificity:

Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy data of the target protein in complex with an inhibitor allows for the rational design of modifications that enhance interactions with the target's unique features while avoiding interactions with conserved regions shared by other proteins. The development of Aurora kinase inhibitors from a bis-anilinopyrimidine hit is a prime example of this approach. nih.gov

Exploiting Unique Residues: Designing compounds that form specific interactions (e.g., hydrogen bonds, salt bridges) with non-conserved amino acid residues in the target's binding site can significantly improve selectivity.

Conformational Restriction: Reducing the flexibility of a molecule by introducing cyclic structures or rigid linkers can lock it into a conformation that is optimal for binding to the desired target but unfavorable for off-targets. acs.org This can also improve metabolic stability and other pharmacokinetic properties.

Isosteric Replacement: The substitution of atoms or groups with other groups that have similar physical or chemical properties (isosteres) can be used to fine-tune the electronic and steric properties of a molecule. This can help to disrupt binding to off-targets without negatively impacting on-target activity. nih.gov

Systematic SAR Exploration: A thorough investigation of the structure-activity relationships, by systematically modifying different parts of the molecule, is essential to understand which chemical features contribute to on-target potency and which are responsible for off-target effects. youtube.com This involves synthesizing and testing a focused library of analogues. nih.gov

By applying these strategies, medicinal chemists can iteratively refine compounds based on the 2-chlorophenyl pyrimidine scaffold to develop drug candidates with an improved therapeutic window, characterized by high on-target potency and minimal off-target effects.

Applications Beyond Medicinal Chemistry

Agrochemical Research Applications

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the agrochemical industry. Research into 2-Chlorophenylpyrimidine and its derivatives has sought to leverage this foundation to develop new agents for crop protection.

The exploration of pyrimidine derivatives for their fungicidal properties is an active area of research. While broad studies on phenylpyrimidine derivatives suggest a potential for antifungal activity, specific and detailed research focusing exclusively on the fungicidal properties of 2-Chlorophenylpyrimidine is not extensively documented in publicly available literature. The general mechanism of action for some fungicidal pyrimidine derivatives involves the inhibition of essential fungal enzymes. For instance, a study on novel 2-phenylpyrimidine (B3000279) derivatives targeting CYP51, a crucial enzyme in fungal cell membrane biosynthesis, has shown promising antifungal activity. nih.gov However, this study does not specifically report on the 2-chloro substituted variant.

Further research is required to fully elucidate the specific fungicidal efficacy and spectrum of activity of 2-Chlorophenylpyrimidine.

The investigation of pyrimidine derivatives as herbicides is a significant field in agrochemical science. Phenylpyrimidine derivatives, as a subclass, have been noted for their herbicidal activity, which is generally attributed to their ability to inhibit key enzymes in plant growth and development. thepharmajournal.com A study on various phenylpyrimidine derivatives indicated noticeable pre-emergent herbicidal activities. thepharmajournal.com However, specific data on the herbicidal efficacy of 2-Chlorophenylpyrimidine is limited. The disruption of pyrimidine biosynthesis is a known mechanism of herbicide action, highlighting the potential of pyrimidine-based compounds in weed management. nih.gov

In terms of insecticidal potential, research into pyrimidine derivatives has shown some promising results against various pests. For example, novel pyrimidine derivatives have been synthesized and tested for their insecticidal activity against Aedes aegypti. nih.gov Another study focused on 2-phenylpyridine (B120327) derivatives, a structurally related class of compounds, which exhibited insecticidal activity against several agricultural pests. mdpi.com While these studies indicate the potential of the broader chemical class, specific and comprehensive data on the insecticidal properties of 2-Chlorophenylpyrimidine remains scarce in the available scientific literature.

ApplicationTarget Organism/SystemResearch Finding
Herbicidal Weeds (e.g., Raphanus sativus)Phenylpyrimidine derivatives show pre-emergent herbicidal activity. thepharmajournal.com

Material Science Investigations

The electron-deficient nature of the pyrimidine ring, combined with the potential for functionalization, makes 2-Chlorophenylpyrimidine an interesting candidate for applications in material science.

The pyrimidine core is known to be a component of some luminescent materials due to its electronic properties. researchgate.net The development of luminescent polymers is a rapidly advancing field, with applications in areas such as organic light-emitting diodes (OLEDs) and sensors. rsc.org Pyrimidine derivatives have been incorporated into polymers to create materials with specific photophysical properties. researchgate.net However, dedicated research on the development of luminescent polymers specifically derived from or incorporating 2-Chlorophenylpyrimidine is not widely reported. The general strategy involves creating donor-π-acceptor systems where the pyrimidine ring can act as the electron-accepting part of the chromophore.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The pyrimidine scaffold has been investigated as a component in NLO chromophores. researchgate.netjst.go.jp The push-pull electronic structure, which is crucial for NLO activity, can be achieved by substituting the pyrimidine ring with electron-donating and electron-withdrawing groups. While there is a body of research on the NLO properties of various pyrimidine derivatives nih.gov, specific investigations into the nonlinear optical properties of 2-Chlorophenylpyrimidine are not extensively detailed in the current literature.

The chemical reactivity of the chloro-substituent in 2-Chlorophenylpyrimidine makes it a potentially useful building block for the synthesis of more complex molecules, including dyes and pigments. The pyrimidine ring itself can act as an anchor or a core structure in the design of functional dyes. researchgate.net For instance, pyrimidine-containing dyes have been synthesized and evaluated as photosensitizers for dye-sensitized solar cells. researchgate.netresearchgate.net The synthesis of diketopyrrolopyrrole (DPP) dyes, a class of high-performance pigments, can involve intermediates that could potentially be derived from 2-Chlorophenylpyrimidine. nih.gov However, specific examples of the direct use of 2-Chlorophenylpyrimidine as a primary building block for commercially significant dyes and pigments are not prominently featured in the reviewed literature.

Research Tool Development for Biological Assays and Molecular Probes

The structural features of 2-chloro phenyl pyrimidine, including its reactive chlorine atom and the phenyl group, provide a foundation for the synthesis of specialized probes. Researchers have leveraged these characteristics to design and create molecules with tailored properties for various bioanalytical techniques.

One significant area of application is in the development of fluorescent probes for bioimaging. By incorporating fluorophores into the this compound framework, scientists can create molecules that specifically bind to cellular targets and emit light, allowing for their visualization within living cells and tissues. While specific examples directly utilizing the this compound core are not prominently featured in available research, the broader class of pyrimidine derivatives has been successfully employed in the creation of fluorescent sensors for various biological analytes and processes. rsc.orgmdpi.com

Furthermore, the this compound scaffold can be adapted for use in affinity-based target identification. rsc.orgrsc.org This involves chemically modifying the core structure to include a reactive group or a tag, such as biotin. These modified molecules, often referred to as affinity probes, can be introduced into a biological system to bind to their specific protein targets. Subsequent isolation and analysis of these protein-probe complexes allow for the identification of previously unknown binding partners of the original molecule. This approach is crucial in drug discovery and chemical biology for understanding the mechanism of action of bioactive compounds. nih.govnih.gov

Another innovative application lies in the construction of probes for advanced techniques like Fluorescence Resonance Energy Transfer (FRET). FRET-based assays are powerful tools for studying molecular interactions in real-time. mdpi.comuni-koeln.de Pyrimidine derivatives can be functionalized with donor and acceptor fluorophores to create FRET pairs. When these probes bind to interacting biomolecules, the proximity of the fluorophores changes, leading to a measurable change in the FRET signal. This allows for the sensitive detection and quantification of protein-protein interactions, protein-DNA interactions, and conformational changes in biomolecules.

The development of electrochemical biosensors represents another frontier for the application of this compound derivatives. mdpi.comnih.gov By immobilizing these compounds or their derivatives onto electrode surfaces, it is possible to create sensors that can detect specific biological events through changes in electrical signals. These biosensors offer high sensitivity and selectivity and can be used for the detection of a wide range of analytes, from small molecules to large proteins and even whole cells. researchgate.net

While the direct utilization of "this compound" as a research tool is not extensively detailed in current literature, the principles of probe design and the successful application of closely related pyrimidine derivatives provide a strong indication of its potential in this arena. The adaptability of the pyrimidine core structure continues to make it an attractive scaffold for the development of novel and powerful tools for biological research.

Detailed Research Findings

Several studies have highlighted the utility of pyrimidine derivatives in the development of research tools. For instance, a study on thienopyridine derivatives, which share structural similarities with pyrimidine compounds, demonstrated their potential in developing antiproliferative agents and probes to study enzymes like Phospholipase C. nih.gov Although not a direct application of this compound, this research underscores the adaptability of related heterocyclic scaffolds for creating tools to investigate specific biological targets.

In the realm of bioimaging, the broader family of pyrimidine-based compounds has been successfully used to create fluorescent probes. These probes are designed to have high sensitivity and selectivity for their targets, enabling researchers to visualize and track biological processes in real-time. nih.gov The development of such probes is a dynamic field, with ongoing efforts to create new molecules with improved photophysical properties for advanced imaging techniques. researchgate.net

The following table summarizes the types of research tools that can be developed from pyrimidine scaffolds and their applications in biological assays.

Research Tool Application in Biological Assays Key Features
Fluorescent Probes Cellular imaging, tracking of biomolecules, sensing of ions and small molecules. High sensitivity, specificity, real-time analysis.
Affinity Probes Target identification, proteomics, drug discovery. Covalent or non-covalent binding to targets, enables isolation and identification.
FRET Probes Studying molecular interactions (protein-protein, protein-DNA), conformational changes. Distance-dependent signal, allows for dynamic measurements in living cells.
Electrochemical Biosensors Detection of biomolecules, clinical diagnostics, environmental monitoring. High sensitivity, rapid detection, potential for miniaturization.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Diverse Libraries

The generation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of the 2-chlorophenyl pyrimidine (B1678525) scaffold. Future research will likely focus on developing more efficient, robust, and versatile synthetic strategies. Key areas of development include:

Combinatorial Chemistry and High-Throughput Synthesis: Implementing automated synthesis platforms to rapidly generate large libraries of 2-chlorophenyl pyrimidine analogues with diverse substitutions at various positions of the pyrimidine ring.

Green Chemistry Approaches: The development of environmentally benign synthetic routes, utilizing safer solvents, reducing waste, and employing catalytic methods to minimize the environmental impact of library synthesis.

Novel Cross-Coupling Reactions: Exploring new catalytic systems, such as palladium, nickel, or copper-based catalysts, to facilitate efficient and selective carbon-carbon and carbon-heteroatom bond formations. This will enable the introduction of a wider range of functional groups onto the pyrimidine core. For instance, Suzuki and Stille couplings can be employed to introduce various aryl and heteroaryl groups, while Buchwald-Hartwig amination can be used for the synthesis of amino-substituted derivatives.

Skeletal Diversification: Research into reactions that allow for the modification of the pyrimidine core itself, such as ring-expansion, ring-contraction, or the introduction of additional fused rings, will lead to novel scaffolds with unique three-dimensional shapes and biological activities. A "deconstruction-reconstruction" strategy, for example, could convert the pyrimidine core into other nitrogen-containing heterocycles, thereby expanding the accessible chemical space nih.gov.

A summary of synthetic reactions for pyrimidine derivatives is presented in the table below.

Reaction TypeReagents and ConditionsOutcome
Suzuki Cross-CouplingPhenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, RefluxIntroduction of a phenyl group
ThiolationThiophenol, NaH, DMF, 0 °C to RTAddition of a phenylthio group
Vilsmeier-Haack ReactionPOCl₃, DMF, CHCl₃, RefluxFormation of a formyl group

Advanced Mechanistic Elucidation using Omics Technologies

Understanding the precise mechanism of action of 2-chlorophenyl pyrimidine derivatives at a systemic level is crucial for their rational development as therapeutic agents. The application of "omics" technologies offers a powerful approach to unraveling these complex biological interactions.

Proteomics: Chemical proteomics, utilizing immobilized 2-chlorophenyl pyrimidine ligands as affinity probes, can identify the direct protein targets of these compounds within the cell. nih.gov This approach can reveal both primary targets and potential off-target interactions, providing a comprehensive understanding of the compound's polypharmacology. Quantitative proteomics can further elucidate downstream effects on protein expression and signaling pathways following compound treatment. creative-proteomics.comnih.govacs.org

Metabolomics: Untargeted metabolomic profiling can provide a snapshot of the metabolic changes induced by 2-chlorophenyl pyrimidine derivatives. nih.govaacrjournals.org By analyzing alterations in endogenous metabolite levels, researchers can identify metabolic pathways that are modulated by the compound, offering insights into its mechanism of action and potential biomarkers of response. For example, metabolomics has been used to identify pyrimidine starvation as the mechanism of action for certain compounds that inhibit UMP synthetase. nih.govaacrjournals.org

Genomics and Transcriptomics: These technologies can be employed to identify genetic factors that influence sensitivity or resistance to 2-chlorophenyl pyrimidine derivatives. Furthermore, transcriptomic analysis can reveal changes in gene expression profiles upon compound treatment, highlighting the cellular pathways that are transcriptionally regulated.

The integration of these multi-omics datasets will be essential for constructing comprehensive models of the mechanism of action of 2-chlorophenyl pyrimidine derivatives, ultimately guiding the development of more effective and safer drugs.

Rational Design of Multi-Targeting Agents

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases. bohrium.com The rational design of multi-targeting agents, which can simultaneously modulate multiple biological targets, represents a promising therapeutic strategy. aacrjournals.orgbohrium.com The 2-chlorophenyl pyrimidine scaffold is well-suited for the development of such agents due to its ability to be readily functionalized with different pharmacophoric groups.

Future research in this area will involve:

Computational Modeling: Utilizing molecular docking and pharmacophore modeling to design single molecules that can fit into the binding sites of multiple, disease-relevant targets.

Fragment-Based Drug Discovery: Combining fragments known to bind to different targets into a single molecule based on the 2-chlorophenyl pyrimidine core.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 2-chlorophenyl pyrimidine derivatives and evaluating their activity against a panel of targets to develop a comprehensive understanding of the structural requirements for multi-target activity.

The development of multi-targeting agents based on the 2-chlorophenyl pyrimidine scaffold could lead to more effective therapies for complex diseases such as cancer and neurodegenerative disorders.

Exploration of New Therapeutic Areas (Pre-Clinical)

While pyrimidine derivatives have been extensively studied in oncology, their therapeutic potential extends to a wide range of other diseases. Pre-clinical studies are essential to explore these new applications for 2-chlorophenyl pyrimidine derivatives.

Therapeutic AreaPotential Application of Pyrimidine Derivatives
Neurodegenerative DiseasesA series of substituted pyrimidine derivatives have been synthesized and evaluated for anti-Alzheimer's activity, with some compounds showing a promising profile compared to donepezil. nih.gov
Infectious DiseasesPyrimidine derivatives have been investigated as anti-influenza agents targeting the polymerase PA-PB1 subunits interaction. mdpi.com
Inflammatory DiseasesPyrido[2,3-d]pyrimidine (B1209978) compounds have shown potent in vivo inhibition of cytokine production, suggesting their potential as anti-inflammatory agents. nih.gov
CancerFused pyrimidines are being explored for their in vivo anticancer therapeutic potential, with the ability to act on various biological cancer targets. bohrium.comsemanticscholar.org

Future pre-clinical research should focus on:

In Vitro Screening: Testing libraries of 2-chlorophenyl pyrimidine derivatives against a broad range of biological targets relevant to different diseases.

Cell-Based Assays: Evaluating the efficacy of promising compounds in cellular models of various diseases.

In Vivo Animal Models: Assessing the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models of disease.

Through systematic pre-clinical investigation, the full therapeutic potential of the 2-chlorophenyl pyrimidine scaffold can be unlocked, leading to the discovery of novel treatments for a variety of unmet medical needs.

Computational and AI-Driven Drug Discovery for Pyrimidine Scaffolds

The integration of computational methods and artificial intelligence (AI) is revolutionizing the drug discovery process, making it faster, more efficient, and more cost-effective. nih.govnih.govsemanticscholar.orgpnas.orgresearchgate.net These technologies are particularly well-suited for the exploration of the vast chemical space of pyrimidine scaffolds.

Virtual Screening: Using machine learning models to screen massive virtual libraries of pyrimidine derivatives to identify compounds with a high probability of being active against a specific target. pnas.org

De Novo Drug Design: Employing generative AI models to design novel pyrimidine-based molecules with desired pharmacological properties.

ADMET Prediction: Utilizing AI algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like properties.

Predictive Modeling of Biological Activity: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel pyrimidine derivatives based on their chemical structure.

The synergy between computational approaches and experimental validation will accelerate the discovery and optimization of novel 2-chlorophenyl pyrimidine-based drug candidates.

Overcoming Synthetic and Structural Challenges in Derivative Development

Despite the advances in synthetic chemistry, the development of 2-chlorophenyl pyrimidine derivatives is not without its challenges. Overcoming these hurdles will be critical for the successful translation of these compounds into clinical candidates.

ChallengePotential Solution
Regioselectivity Development of highly selective catalysts and directing groups to control the position of functionalization on the pyrimidine ring.
Stereoselectivity Use of chiral catalysts and auxiliaries to control the stereochemistry of substituents, which is often crucial for biological activity.
Solubility Introduction of polar functional groups or formulation strategies to improve the aqueous solubility of poorly soluble derivatives.
Metabolic Stability Modification of metabolically labile sites within the molecule to improve its in vivo half-life and bioavailability.
Core Modification Exploration of "skeletal editing" techniques to modify the pyrimidine core itself, providing access to novel and diverse chemical scaffolds. rsc.orgchinesechemsoc.org

By addressing these synthetic and structural challenges, medicinal chemists will be better equipped to design and synthesize 2-chlorophenyl pyrimidine derivatives with optimized potency, selectivity, and drug-like properties.

Q & A

Q. What synthetic methodologies are commonly employed for 2-chloro phenyl pyrimidine derivatives?

Condensation reactions between hydrazine derivatives and β-enaminoketones or amidines are widely used to construct the pyrimidine core. For example, N-substituted pyrimidine ureas with 2-chloro substituents are synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., dichloromethane/NaOH systems) . Purification typically involves column chromatography or recrystallization to achieve >99% purity.

Q. How is X-ray crystallography applied to characterize this compound derivatives?

Single-crystal X-ray diffraction (at 294 K) resolves bond lengths, angles, and intermolecular interactions. For 2-chloropyrimidin-4-amine, deviations of the Cl atom (0.003 Å) and N atom (0.020 Å) from the pyrimidine plane confirm near-planar geometry. Hydrogen-bonded networks (N–H⋯N) form inversion dimers and 2D networks, critical for understanding packing behavior . Key parameters: R factor = 0.035, data-to-parameter ratio = 15.7.

Q. What structural features influence the bioactivity of this compound compounds?

The 2-chloro substituent enhances steric and electronic effects. In TNF-α inhibitors, 2-chloro derivatives (e.g., compound 136 ) exhibit IC50 = 0.122 µM, outperforming 2-methyl analogs (IC50 = 0.176 µM). The chlorine atom increases lipophilicity and stabilizes binding via halogen bonding or hydrophobic interactions in active sites .

Advanced Research Questions

Q. How do 2-chloro substituents optimize kinase inhibition (e.g., c-Abl)?

Chlorine atoms in 2-chlorophenyl groups embed in the ATP-binding pocket of c-Abl kinase, forming van der Waals interactions that restrict aryl ring rotation. This mimics the locked conformation of Imatinib’s central phenyl group, enhancing binding affinity. Removal of chlorine increases Ki values (e.g., 2,6-dichloro → phenyl: Ki ↑ 10-fold) due to entropy loss in unbound states .

Q. What experimental and computational approaches validate substituent effects in SAR studies?

  • Experimental: Competitive inhibition assays (Ki measurements) and crystallography (e.g., PDB analysis of PD173955-Abl complexes).
  • Computational: Molecular docking to map chlorine’s van der Waals contacts and DFT calculations to assess electronic contributions. Substituents like 2,6-difluorophenyl (steric match to chlorine) show comparable efficacy, confirming steric dominance over electronic effects .

Q. How does the ortho effect influence reactivity in C–H activation of this compound derivatives?

Steric repulsion between the 2-chloro group and directing groups (e.g., pyridine) limits ortho-functionalization. For example, in phenyl pyridines, meta-substituents (e.g., CH3) reduce steric hindrance, enabling selective ortho C–H activation. Computational models (e.g., torsional angle analysis) predict feasibility by quantifying steric maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.